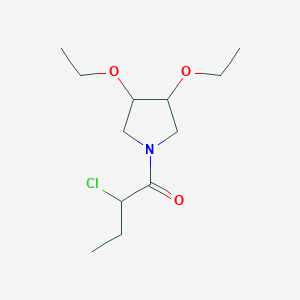

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-4-9(13)12(15)14-7-10(16-5-2)11(8-14)17-6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDMMPGMRIVEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)OCC)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in this compound could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Action Environment

It’s worth noting that 2-chloro-1,3-butadiene, a compound with a similar structure, was found to rapidly self-polymerize under ambient conditions, suggesting that environmental conditions could potentially influence the stability and efficacy of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in this compound can interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in numerous physiological processes. These interactions are primarily inhibitory, affecting the enzyme’s activity and thus influencing various biochemical pathways.

Cellular Effects

The effects of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of carbonic anhydrase, which plays a role in maintaining pH balance within cells. By inhibiting this enzyme, the compound can alter cellular metabolism and signaling pathways, leading to changes in gene expression and overall cell function.

Molecular Mechanism

At the molecular level, 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows for the formation of stable complexes with target enzymes, leading to inhibition or activation depending on the context. This compound can inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects on enzymes like carbonic anhydrase. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including disruption of normal cellular function and potential toxicity. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic homeostasis. The pyrrolidine ring’s interactions with metabolic enzymes are crucial for understanding the compound’s pharmacokinetics and dynamics.

Transport and Distribution

The transport and distribution of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one is , with a molecular weight of approximately 233.73 g/mol. The presence of both ethoxy groups and a chloro substituent enhances its lipophilicity and reactivity, suggesting potential interactions with various biological targets.

The biological activity of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one may be attributed to several factors:

- Chloro Group : The chloro substituent can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that interact with biological macromolecules.

- Pyrrolidine Ring : Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including analgesic and anesthetic properties. This ring structure may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Biological Activity

While specific studies on 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one are scarce, related compounds have demonstrated significant biological activities:

These findings suggest that similar structural compounds may possess therapeutic potential worth exploring further for 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one.

Case Studies

Research into related compounds has provided insights into the potential effects of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one:

- Analgesic Properties : A study involving a related compound demonstrated significant pain relief in rodent models, indicating that modifications to the pyrrolidine structure can enhance analgesic efficacy .

- Neuropharmacological Effects : Another investigation highlighted the impact of similar pyrrolidine derivatives on neurotransmitter systems, suggesting that these compounds could modulate serotonin and dopamine pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one (hereafter referred to as Compound A), a structurally related analog. Below is a comparative analysis based on substituent effects, molecular properties, and practical considerations.

Table 1: Key Properties of Compound A vs. Theoretical Properties of 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one

Key Differences and Implications:

In contrast, the 3,4-diethoxypyrrolidinyl group in the target compound provides flexibility and ethoxy-mediated polarity, likely enhancing solubility in polar solvents. The ethoxy groups may also influence metabolic stability compared to the oxygen-rich furopyridine system in Compound A .

Molecular Weight and Reactivity :

- The target compound’s higher molecular weight (~275.77 g/mol vs. 231.72 g/mol) suggests a bulkier structure, which could impact diffusion rates in biological systems or reaction kinetics in synthetic applications.

Synthesis and Availability :

- Compound A is listed as discontinued by Biosynth , highlighting challenges in sourcing or synthesizing such analogs. The target compound’s synthesis would require optimization of ethoxy-group installation on the pyrrolidine ring, which may involve protective-group strategies or selective etherification.

Research Findings and Practical Considerations

- Reactivity: Chlorinated ketones like Compound A are often employed as alkylating agents or intermediates in heterocyclic chemistry.

- Stability : The diethoxy-pyrrolidinyl moiety may confer hydrolytic stability relative to esters or acetals, though this requires experimental validation.

- Biological Relevance : While Compound A’s applications are unspecified, pyrrolidine derivatives are common in drug discovery (e.g., kinase inhibitors or GPCR ligands). The ethoxy groups in the target compound might improve blood-brain barrier penetration or target binding.

Preparation Methods

Nucleophilic Substitution on α-Haloketones

One common approach is the reaction of an α-haloketone (such as 2-chlorobutan-1-one) with 3,4-diethoxypyrrolidine under controlled conditions to form the target compound. This involves:

- Reacting 2-chlorobutan-1-one with 3,4-diethoxypyrrolidine in an aprotic solvent (e.g., toluene or dichloromethane).

- The nitrogen of the pyrrolidine ring acts as a nucleophile, displacing a leaving group (often a halide) on the butanone derivative.

- Reaction conditions are optimized to avoid overreaction or side products, typically under mild heating and inert atmosphere.

This method is consistent with the general preparation of substituted aminoketones reported in synthetic literature.

Multi-step Synthesis via Protected Intermediates

A multi-step synthesis may include:

- Protection of amino groups on pyrrolidine derivatives.

- Formation of intermediates such as chloromethyl ketones or halogenated alcohols.

- Subsequent deprotection and functional group transformations to yield the final 2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)butan-1-one.

This approach allows for better control of regio- and stereochemistry, as seen in the preparation of similar chlorinated amino ketones.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution method is widely used due to its simplicity but may require careful purification to remove unreacted starting materials and side products.

- Catalytic hydrogenation methods provide enantioselective synthesis routes, valuable for chiral derivatives, though they demand specialized catalysts and precise control of reaction parameters.

- Multi-step syntheses using protection/deprotection strategies are valuable for complex molecules where regioselectivity and stereochemistry are critical.

- Reaction monitoring by TLC, NMR, and chiral HPLC is essential to ensure the desired product formation and purity.

- The choice of solvent, temperature, and reagent stoichiometry significantly affects yield and product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.